molecular formula C16H8N2O3 B022677 1-Nitro-8-nitrosopyrene CAS No. 100593-23-5

1-Nitro-8-nitrosopyrene

Cat. No. B022677
M. Wt: 276.25 g/mol
InChI Key: PAJDGJYLNJGDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-8-nitrosopyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the combustion of organic materials such as tobacco smoke, diesel exhaust, and grilled or charred meat. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans. The purpose of

Mechanism Of Action

1-Nitro-8-nitrosopyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and chromosomal aberrations, leading to the development of cancer. 1-Nitro-8-nitrosopyrene also induces oxidative stress and inflammation, which can further contribute to carcinogenesis.

Biochemical And Physiological Effects

Studies have shown that 1-Nitro-8-nitrosopyrene can induce DNA damage, oxidative stress, and inflammation in various cell types, including lung, liver, and bladder cells. It has also been shown to cause lung tumors in mice and rats when administered orally or by inhalation.

Advantages And Limitations For Lab Experiments

1-Nitro-8-nitrosopyrene is a useful tool for studying the carcinogenicity of PAHs due to its high potency and ability to induce DNA damage and oxidative stress. However, its low solubility in water and organic solvents can make it difficult to work with in some experiments.

Future Directions

Future research on 1-Nitro-8-nitrosopyrene should focus on identifying the specific DNA adducts formed by its metabolites and their role in carcinogenesis. Studies should also investigate the effects of 1-Nitro-8-nitrosopyrene on other organs and tissues, as well as its potential for transplacental and transgenerational effects. Additionally, research should explore the use of 1-Nitro-8-nitrosopyrene as a biomarker for PAH exposure and its potential for use in cancer prevention and treatment.

Synthesis Methods

1-Nitro-8-nitrosopyrene can be synthesized by the nitration of 8-nitroso-pyrene using nitric acid and sulfuric acid. The reaction yields 1-Nitro-8-nitrosopyrene as a yellow crystalline solid with a melting point of 245-247°C.

Scientific Research Applications

1-Nitro-8-nitrosopyrene is used as a model compound for studying the carcinogenicity of PAHs. It has been shown to induce DNA damage, oxidative stress, and inflammation in vitro and in vivo. It is also used as a marker for exposure to PAHs in environmental and occupational studies.

properties

CAS RN

100593-23-5

Product Name

1-Nitro-8-nitrosopyrene

Molecular Formula

C16H8N2O3

Molecular Weight

276.25 g/mol

IUPAC Name

1-nitro-8-nitrosopyrene

InChI

InChI=1S/C16H8N2O3/c19-17-13-7-3-9-1-2-10-4-8-14(18(20)21)12-6-5-11(13)15(9)16(10)12/h1-8H

InChI Key

PAJDGJYLNJGDDA-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O

Canonical SMILES

C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O

Other CAS RN

100593-23-5

synonyms

1-nitro-8-nitrosopyrene
l-nitroso-8-nitropyrene

Origin of Product

United States

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